molecular formula C17H17FN2O2 B4961368 N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B4961368
M. Wt: 300.33 g/mol
InChI Key: YTODMDRFUOCTFJ-UHFFFAOYSA-N
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Description

N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as FMOC-L-3,4-diaminobenzyl alcohol, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzamide and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol inhibits tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, there are also some limitations to using this compound. For example, it is relatively expensive and may not be readily available in some laboratories. Additionally, the mechanism of action of the compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to explore the compound's potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol involves the reaction between 3,4-diaminobenzyl alcohol and FMOC-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide). The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamideiaminobenzyl alcohol has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential as a drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-5-3-4-6-14(11)17(22)19-10-16(21)20-15-8-7-13(18)9-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODMDRFUOCTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-2-methylbenzamide

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